molecular formula C19H14BrN3S B5064153 3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile

3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B5064153
M. Wt: 396.3 g/mol
InChI Key: OFLPQXISSFQBDN-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the acrylonitrile family and has been studied for its biochemical and physiological effects on the human body.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, studies suggest that it works by inhibiting certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. It is also believed to have anti-inflammatory properties by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects on the human body. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. However, further research is needed to fully understand its effects on the human body.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its potential use in cancer research. It has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for further research in this field. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its potential side effects and long-term effects on the human body.

Future Directions

There are several future directions for research on 3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile. One direction is to further study its potential use in cancer research and to determine its mechanism of action. Another direction is to investigate its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease. Furthermore, more research is needed to fully understand its biochemical and physiological effects on the human body.

Synthesis Methods

The synthesis of 3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of 4-bromoaniline and 2-(4-methylphenyl)-1,3-thiazol-4-ylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80-85°C. The resulting product is then purified by recrystallization to obtain a pure form of the compound.

Scientific Research Applications

3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

(E)-3-(4-bromoanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3S/c1-13-2-4-14(5-3-13)18-12-24-19(23-18)15(10-21)11-22-17-8-6-16(20)7-9-17/h2-9,11-12,22H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLPQXISSFQBDN-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.